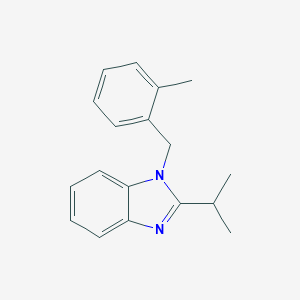
3-(3-chloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione, commonly known as CBX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CBX is a heterocyclic compound that contains a benzothiophene ring and a triazole ring. In
Mechanism of Action
CBX exerts its effects by inhibiting HDACs, which leads to an increase in histone acetylation and changes in gene expression. This results in various cellular effects, including induction of apoptosis in cancer cells and anticonvulsant effects in the brain.
Biochemical and Physiological Effects:
CBX has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit HDAC activity, and have anticonvulsant effects in the brain. In addition, CBX has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of CBX is that it is a potent inhibitor of HDACs, which makes it a useful tool for studying the role of HDACs in various cellular processes. However, CBX has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, CBX has been shown to have some toxicity in certain cell types, which can limit its use in some experiments.
Future Directions
There are many potential future directions for research on CBX. One area of interest is the development of CBX derivatives with improved solubility and reduced toxicity. Another area of interest is the study of CBX in combination with other drugs or treatments, to determine whether it can enhance their effects. Finally, further research is needed to fully understand the mechanisms of action of CBX and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, CBX is a heterocyclic compound that has shown potential applications in various fields of scientific research. Its synthesis method involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 4-methyl-1H-1,2,4-triazole-5-thiol in the presence of a base. CBX has been studied as an inhibitor of HDACs, an anticancer agent, and a potential treatment for epilepsy. It exerts its effects by inhibiting HDACs, which leads to changes in gene expression and various cellular effects. CBX has advantages and limitations for lab experiments, and there are many potential future directions for research on this compound.
Synthesis Methods
The synthesis of CBX involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 4-methyl-1H-1,2,4-triazole-5-thiol in the presence of a base. The reaction yields CBX as a white crystalline solid with a melting point of 248-250°C.
Scientific Research Applications
CBX has shown potential applications in various fields of scientific research. It has been studied as an inhibitor of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression. CBX has also been studied as an anticancer agent, as it has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, CBX has been studied as a potential treatment for epilepsy, as it has been shown to have anticonvulsant properties.
properties
Product Name |
3-(3-chloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
|---|---|
Molecular Formula |
C11H8ClN3S2 |
Molecular Weight |
281.8 g/mol |
IUPAC Name |
3-(3-chloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H8ClN3S2/c1-15-10(13-14-11(15)16)9-8(12)6-4-2-3-5-7(6)17-9/h2-5H,1H3,(H,14,16) |
InChI Key |
GIAKLMXLFBCDTC-UHFFFAOYSA-N |
SMILES |
CN1C(=NNC1=S)C2=C(C3=CC=CC=C3S2)Cl |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol](/img/structure/B256673.png)
![[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid](/img/structure/B256674.png)



![7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B256680.png)
![N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B256684.png)



![N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea](/img/structure/B256699.png)
![1-N',4-N'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide](/img/structure/B256700.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one](/img/structure/B256701.png)
